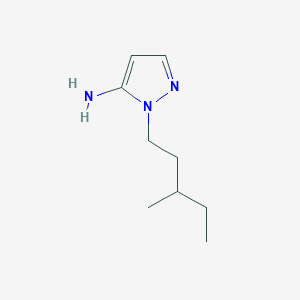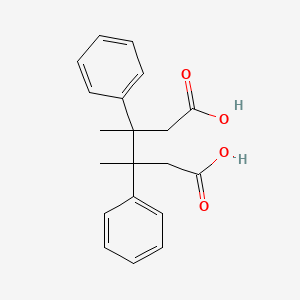
3,4-Dimethyl-3,4-diphenylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-3,4-diphenylhexanedioic acid is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methyl groups and two phenyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-diphenylhexanedioic acid typically involves the reaction of 3,4-dimethyl-3,4-diphenylhexane with strong oxidizing agents. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the hexane derivative to the corresponding hexanedioic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3,4-diphenylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
3,4-Dimethyl-3,4-diphenylhexanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3,4-diphenylhexanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-3,4-diphenylhexane: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
3,3’-Dimethyl-4,4’-diaminodicyclohexylmethane: Contains amine groups instead of carboxylic acids, leading to different chemical properties and applications.
Uniqueness
3,4-Dimethyl-3,4-diphenylhexanedioic acid is unique due to the presence of both methyl and phenyl groups along with carboxylic acid functionalities.
Properties
CAS No. |
90020-73-8 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,4-dimethyl-3,4-diphenylhexanedioic acid |
InChI |
InChI=1S/C20H22O4/c1-19(13-17(21)22,15-9-5-3-6-10-15)20(2,14-18(23)24)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
NDEAITMURKTQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(C)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
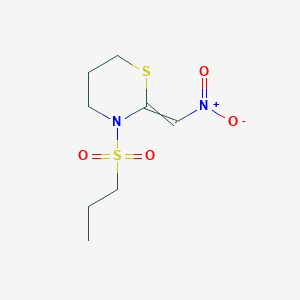
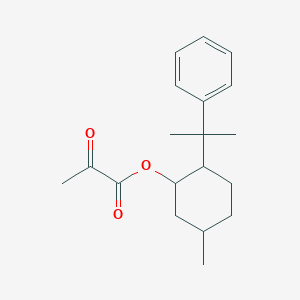
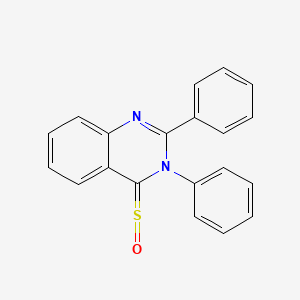
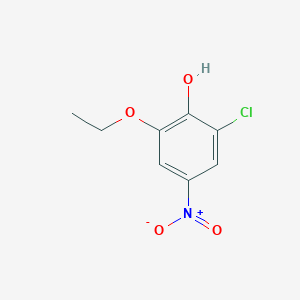
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
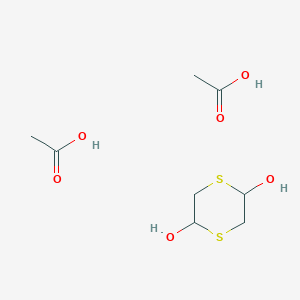
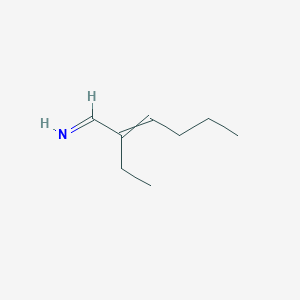
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
